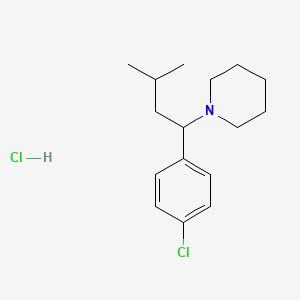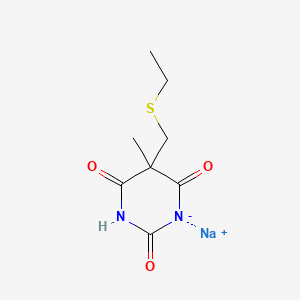
5-(Ethylthiomethyl)-5-methylbarbituric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an ethylthiomethyl group, a methyl group, and a sodiooxy group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thio-containing pyrimidines with ethylthiomethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
The reactions of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically require specific reagents and conditions:
Oxidation: H2O2 or m-CPBA in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine (TEA) or pyridine at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted pyrimidine derivatives. These products can be further utilized in the synthesis of more complex molecules or evaluated for their biological activities .
Applications De Recherche Scientifique
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines and mediators. Additionally, it may modulate the activity of endoplasmic reticulum (ER) chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thio-containing Pyrimidines: These compounds share a similar pyrimidine core structure with an exocyclic sulfur atom.
Triazole-Pyrimidine Hybrids: These compounds combine the pyrimidine ring with a triazole moiety, enhancing their potential as neuroprotective and anti-inflammatory agents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their anticancer activities and ability to inhibit cyclin-dependent kinases (CDKs), making them valuable in cancer research.
Uniqueness
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylthiomethyl and sodiooxy groups provide opportunities for further chemical modifications, enhancing its versatility in various research applications .
Propriétés
Numéro CAS |
73681-06-8 |
|---|---|
Formule moléculaire |
C8H11N2NaO3S |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
sodium;5-(ethylsulfanylmethyl)-5-methylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3S.Na/c1-3-14-4-8(2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 |
Clé InChI |
XLEIFOGGIWQNQE-UHFFFAOYSA-M |
SMILES canonique |
CCSCC1(C(=O)NC(=O)[N-]C1=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


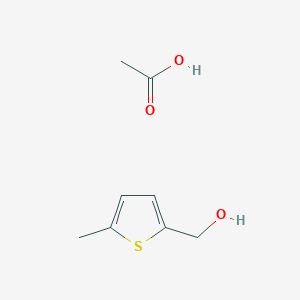
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
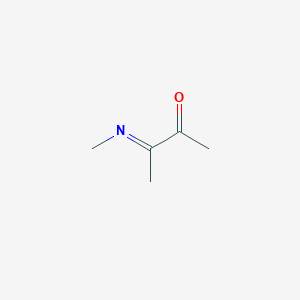

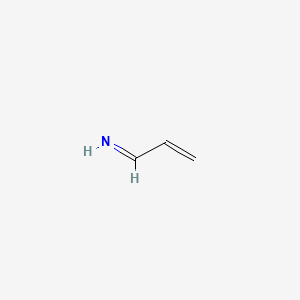

![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)

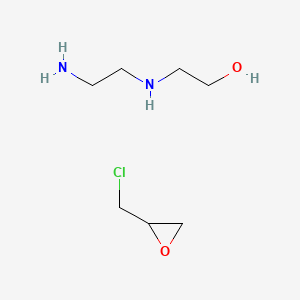
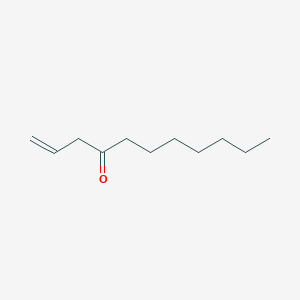
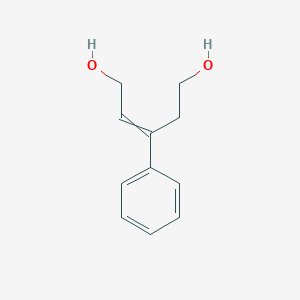
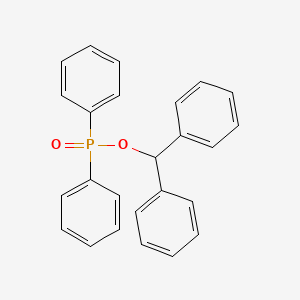
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
